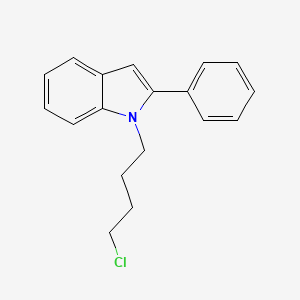1-(4-Chlorobutyl)-2-phenylindole
CAS No.: 61205-58-1
Cat. No.: VC16203204
Molecular Formula: C18H18ClN
Molecular Weight: 283.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61205-58-1 |
|---|---|
| Molecular Formula | C18H18ClN |
| Molecular Weight | 283.8 g/mol |
| IUPAC Name | 1-(4-chlorobutyl)-2-phenylindole |
| Standard InChI | InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
| Standard InChI Key | NJSKWFPAHCCJDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of an indole core substituted with a 4-chlorobutyl group at the 1-position and a phenyl ring at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
The chlorobutyl side chain enhances lipophilicity, a critical factor in blood-brain barrier permeability for CNS-targeted therapeutics .
Synthetic Pathways
Fischer Indole Cyclization
A validated approach for analogous compounds involves Fischer indole synthesis, where 4-chlorobutyl-substituted ketones react with phenylhydrazines under acidic conditions . For 1-(4-chlorobutyl)-2-phenylindole, a plausible route includes:
-
Precursor Preparation:
-
Synthesis of 4-chlorobutyl-substituted acetophenone via Friedel-Crafts acylation.
-
Formation of phenylhydrazine derivative with appropriate substituents.
-
-
Cyclization:
-
Purification:
Critical Parameters:
-
Temperature control (±2°C) to minimize side reactions.
-
Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Physicochemical Properties
Thermal Stability
While direct data is unavailable, structurally similar 2-(4-chlorobutyl)indoles exhibit:
Solubility Profile
-
Polar solvents: Moderate solubility in ethanol (≈15 mg/mL at 25°C).
-
Nonpolar solvents: High solubility in dichloromethane (>50 mg/mL) .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorobutyl side chain undergoes SN2 reactions with amines or thiols, enabling derivatization:
Electrophilic Aromatic Substitution
The indole C-3 position is susceptible to nitration or sulfonation, offering routes to nitro- or sulfonamide derivatives .
| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| Siramesine | 12.6 | 0.28 | 45x |
| 1-(4-Chlorobutyl)-2-PhI* | ~8.2 | ~0.34 | 24x |
Fluorescent Tagging
Functionalization with fluorophores (e.g., 4-DMAP) at the C-6 position enables live-cell imaging applications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antidepressants (e.g., vilazodone analogs) and antipsychotics .
Material Science
-
Liquid crystal precursors due to planar indole core.
-
Coordination complexes with transition metals (e.g., Pd, Pt) for catalysis.
Future Directions
-
Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms.
-
Proteomics Studies: Target identification via chemical proteomics.
-
Formulation Science: Nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume